molecular formula C7H6N3Na B15287311 1H-Benzotriazole, 5-methyl-, sodium salt CAS No. 41253-36-5

1H-Benzotriazole, 5-methyl-, sodium salt

Cat. No.: B15287311
CAS No.: 41253-36-5
M. Wt: 155.13 g/mol
InChI Key: KFHGYFIWJGAIDK-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 5-methyl-, sodium salt is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its corrosion inhibition properties, particularly for copper and brass in various corrosive environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 5-methyl-, sodium salt typically involves the reaction of 5-methyl-1H-benzotriazole with sodium hydroxide. The process can be carried out under mild conditions, often at room temperature, to yield the sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 5-methyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the formation of a stable coordination compound on metal surfaces. This coordination compound acts as a protective layer, preventing corrosion by blocking the interaction between the metal and corrosive agents. The molecular targets include the metal surface, where the benzotriazole derivative binds through its nitrogen atoms .

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole, 5-methyl-, sodium salt is unique due to its enhanced solubility in water compared to its parent compound, making it more effective in aqueous environments. Its sodium salt form also allows for easier handling and application in various industrial processes .

Biological Activity

1H-Benzotriazole, 5-methyl-, sodium salt (commonly referred to as methyl-1H-benzotriazole) is a chemical compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including toxicity, antimicrobial properties, environmental impact, and potential therapeutic uses.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 29385-43-1
  • Molecular Formula : C7H7N3.Na
  • Molecular Weight : 156.14 g/mol

Toxicity Profile

This compound exhibits moderate acute toxicity. In studies involving oral administration to rats, the LD50 values ranged from approximately 500 to 964 mg/kg body weight, indicating significant toxicity at higher doses . Symptoms of acute exposure include gastrointestinal distress such as nausea and diarrhea. Long-term studies have suggested a potential for tumorigenesis in certain animal models, particularly liver tumors in rats exposed to benzotriazoles .

Antimicrobial Properties

Research has identified significant antimicrobial activity associated with benzotriazole derivatives. For instance:

  • Antibacterial Activity : Various studies have demonstrated that benzotriazoles exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • Antifungal Activity : Benzotriazole derivatives have also been tested for antifungal properties, showing effectiveness against Candida albicans and Aspergillus species with MIC values between 1.6 µg/mL and 25 µg/mL . The introduction of specific substituents on the benzotriazole ring has been linked to enhanced antifungal activity.

Environmental Impact

The environmental fate of methyl-1H-benzotriazole is notable due to its biodegradability and low bioaccumulation potential. However, it poses risks to aquatic life upon accidental release, although it is generally considered low toxicity to fish and invertebrates . Studies have shown that this compound can be detected in aquatic environments, raising concerns about its long-term ecological effects.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzotriazole derivatives against clinical strains of bacteria, methyl-1H-benzotriazole demonstrated potent activity against MRSA strains. The study highlighted the structure-activity relationship (SAR), indicating that the presence of bulky hydrophobic groups significantly enhances antibacterial potency .

Case Study 2: Corrosion Inhibition

Research has also explored the synergistic effects of methyl-1H-benzotriazole in corrosion inhibition alongside other compounds like potassium sorbate. The findings indicated that these combinations effectively reduced copper corrosion in acidic environments, showcasing potential industrial applications .

Summary of Findings

Biological ActivityFindings
Acute Toxicity LD50 values range from 500 to 964 mg/kg in rats; gastrointestinal symptoms observed.
Antibacterial Effective against MRSA with MIC values of 12.5–25 µg/mL; structure impacts efficacy.
Antifungal Active against Candida and Aspergillus spp.; MIC values between 1.6–25 µg/mL.
Environmental Impact Readily biodegradable; low toxicity to aquatic organisms but detectable in water bodies.

Properties

CAS No.

41253-36-5

Molecular Formula

C7H6N3Na

Molecular Weight

155.13 g/mol

IUPAC Name

sodium;5-methylbenzotriazol-1-ide

InChI

InChI=1S/C7H6N3.Na/c1-5-2-3-6-7(4-5)9-10-8-6;/h2-4H,1H3;/q-1;+1

InChI Key

KFHGYFIWJGAIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N-]N=N2.[Na+]

Origin of Product

United States

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